molecular formula C5H6F2N2 B3345690 3-Difluoromethyl-1-methylpyrazole CAS No. 1089212-37-2

3-Difluoromethyl-1-methylpyrazole

Cat. No.: B3345690
CAS No.: 1089212-37-2
M. Wt: 132.11 g/mol
InChI Key: JQDCYDWZWBUECX-UHFFFAOYSA-N
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Description

3-Difluoromethyl-1-methylpyrazole is a useful research compound. Its molecular formula is C5H6F2N2 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 132.04990452 g/mol and the complexity rating of the compound is 97. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Difluoromethyl-1-methylpyrazole, particularly in its derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has garnered attention for its biological activity, especially in the realm of agricultural fungicides. This compound functions primarily through the inhibition of succinate dehydrogenase (SDH), an enzyme critical to cellular respiration in fungi. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound derivatives involves:

  • Inhibition of Succinate Dehydrogenase : This enzyme plays a pivotal role in the mitochondrial respiratory chain. Inhibiting SDH disrupts energy production in fungal cells, leading to cell death and effective control of fungal pathogens .

Mechanistic Insights

Research has shown that specific interactions occur between the compound and enzyme active sites. For example, molecular docking studies indicate that certain derivatives can form hydrogen bonds with key amino acids within the SDH enzyme, enhancing their inhibitory effect .

Antifungal Properties

A series of studies have evaluated the antifungal efficacy of this compound derivatives against various phytopathogenic fungi. Notably:

  • In Vitro Assays : A study synthesized several derivatives and tested them against seven different fungi. Many compounds demonstrated moderate to excellent antifungal activity. The derivative N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior activity compared to the benchmark fungicide boscalid .

Comparative Efficacy

The following table summarizes the antifungal activities of selected derivatives:

Compound NameFungal Species TargetedActivity LevelComparison to Boscalid
9mAlternaria, FusariumExcellentHigher
3aBotrytisModerateComparable
3bRhizoctoniaPoorLower

Case Study 1: Efficacy Against Zymoseptoria tritici

A significant case study focused on the efficacy of these compounds against Zymoseptoria tritici, a major wheat pathogen. Derivatives showed promising results in controlling this pathogen, highlighting their potential use in crop protection strategies .

Case Study 2: Pharmacokinetics of Pydiflumetofen

Pydiflumetofen, a related compound, underwent extensive pharmacokinetic studies revealing low oral bioavailability (<10%) and rapid clearance rates. These findings are critical for understanding how similar compounds may behave in biological systems and their potential environmental impact .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly fungicides. Its derivatives have shown promising antifungal activity against several phytopathogenic fungi, outperforming established fungicides like boscalid .

Table 1: Antifungal Activity of 3-Difluoromethyl-1-methylpyrazole Derivatives

Compound NameActivity LevelTarget Fungi
9mHighFusarium spp.
9nModerateAspergillus spp.
9oLowAlternaria spp.

Agrochemicals

The compound is a key ingredient in developing novel agrochemicals due to its efficacy against fungal pathogens that threaten crop yields. Its derivatives are being explored for their potential to reduce mycotoxin contamination in agricultural products .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing fluorinated compounds. These compounds are essential for developing new materials and bioactive molecules .

Case Studies

Case Study 1: Efficacy Against Fungal Pathogens
A study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives and tested their antifungal activities in vitro. The results indicated that many derivatives exhibited moderate to excellent activity against seven different phytopathogenic fungi, with one compound demonstrating superior efficacy compared to commercial fungicides .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Using Topomer CoMFA (Comparative Molecular Field Analysis), researchers developed a three-dimensional quantitative structure-activity relationship model for the synthesized compounds. This approach helped identify key molecular features responsible for enhanced antifungal activity, guiding further modifications to improve efficacy .

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-9-3-2-4(8-9)5(6)7/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDCYDWZWBUECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278095
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089212-37-2
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089212-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Dichloromethyl-N-methylpyrazole (40.0 g; 0.21 mol; 84.8% pure according to GC analysis) comprising, as minor component, 5-dichloromethyl-N-methylpyrazole was stirred with triethylamine trishydrofluoride (199 g, 1.23 mol) at 160° C. under intrinsic pressure (<1 bar) for 1 h. The reaction mixture was vented and poured onto ice (500 g), made alkaline using aqueous sodium hydroxide solution and extracted three times with methyl tert-butyl ether (100 ml). The organic phases were combined, washed successively with hydrochloric acid (dilute, 100 ml) and a saturated aqueous NaCl solution (100 ml), dried over magnesium sulfate and freed from the solvent under reduced pressure. The residue obtained was 3-difluoromethyl-1-methylpyrazole (24.8 g, yield: 78%) in a purity of 85.4% (according to GC analysis) comprising, as minor component, 5-difluoromethyl-N-methylpyrazole.
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40 g
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Synthesis routes and methods III

Procedure details

At 22° C., a solution of 45 g of an 85.6% strength mixture comprising 1,1-difluoro-4-ethoxy-3-buten-2-one (0.164 mol) and 1,1-difluoro-4,4-diethoxy-2-butanone (0.071 mol) in a ratio of 2.3/1 in acetic acid (30 ml) was added dropwise over a period of 37 min to a solution of methylhydrazine (99% pure, 11.9 g, 0.258 mol) in acetic acid (460 ml). The resulting reaction solution was stirred at 22° C. for 19 h. The acetic acid was then removed under reduced pressure (43° C./30 mbar). The oily residue was taken up in methyl tert-butyl ether (MTBE, 300 ml) and washed with water (250 ml). The aqueous phase was extracted once with MTBE (150 ml). The collected organic solutions were dried over sodium sulfate, filtered and freed from the solvent under reduced pressure (40° C./400 to 30 mbar). The residue (23.5 g) was subjected to fractional distillation to isolate the product. The main fraction (21.5 g; transition temperature 52° C. at 22 mbar) contained 3-difluoro-N-methylpyrazole and 5-difluoro-N-methylpyrazole in a ratio of 2.6:1 (GC retention times: 5-isomer: 7.6 min; 3-isomer: 9.2 min). Taking into account the amounts of product found in the minor fractions and the cold traps, the yield is 75.5% (sum of both isomers).
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0.164 mol
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1,1-difluoro-4,4-diethoxy-2-butanone
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0.071 mol
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methylhydrazine
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11.9 g
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30 mL
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460 mL
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3-difluoro-N-methylpyrazole
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5-difluoro-N-methylpyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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